4-bromo-3-fluoro-N-(2-methylpropyl)benzamide
Overview
Description
4-Bromo-3-fluoro-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C11H13BrFNO It is a derivative of benzamide, featuring both bromine and fluorine substituents on the benzene ring, along with an N-(2-methylpropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(2-methylpropyl)benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4 and 3 positions, respectively.
N-Alkylation: The intermediate product is then subjected to N-alkylation using 2-methylpropylamine to form the final compound.
The reaction conditions for these steps often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-fluoro-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity, while the N-(2-methylpropyl) group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromo-3-chloro-N-(2-methylpropyl)benzamide
- 4-Bromo-3-fluoro-N-ethylbenzamide
Uniqueness
4-Bromo-3-fluoro-N-(2-methylpropyl)benzamide is unique due to the specific combination of bromine, fluorine, and N-(2-methylpropyl) substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-fluoro-N-(2-methylpropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIDWRYUBXUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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